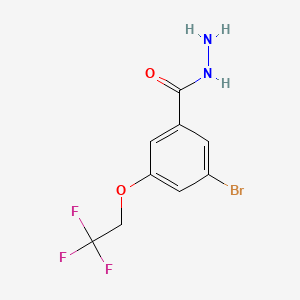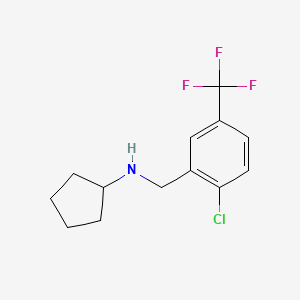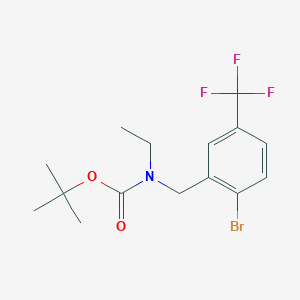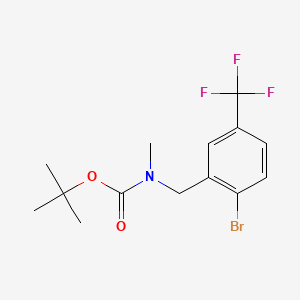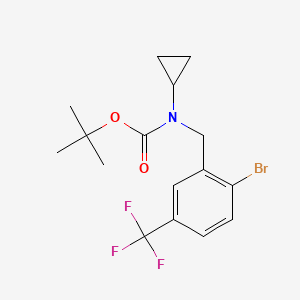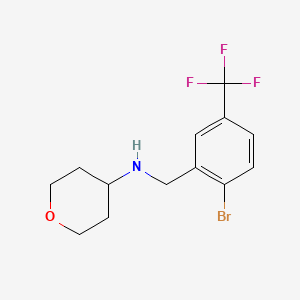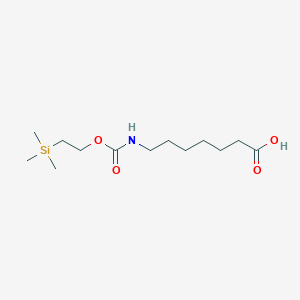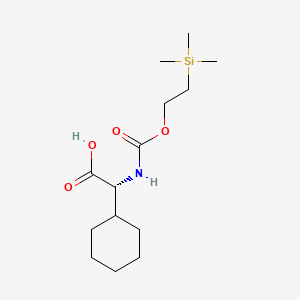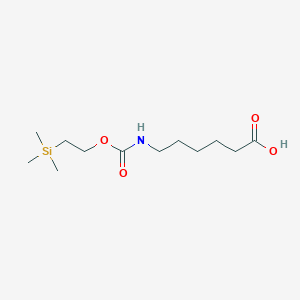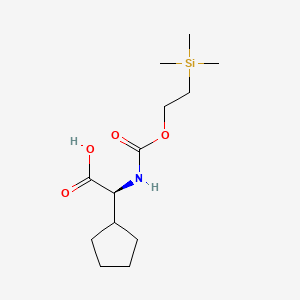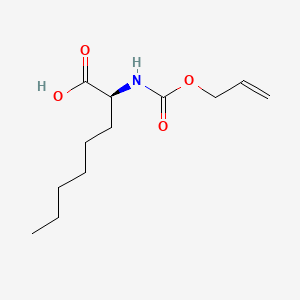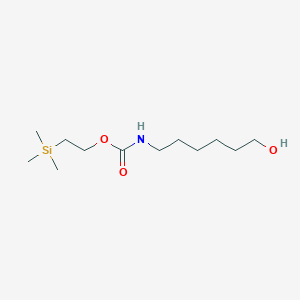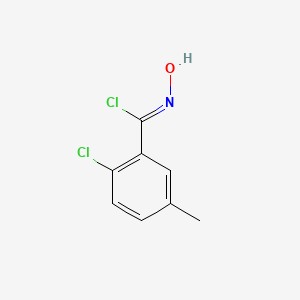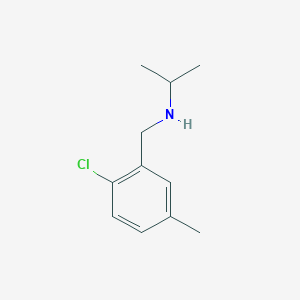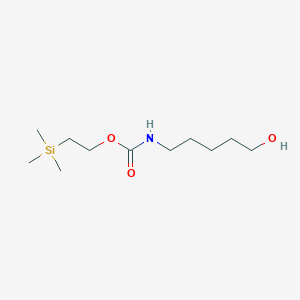
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with a unique structure that includes a carbamate group, a hydroxyl group, and a trimethylsilyl group
准备方法
The synthesis of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypentylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .
化学反应分析
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
科学研究应用
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the modification of biomolecules, potentially altering their properties and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications .
相似化合物的比较
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be compared with other carbamate esters and silyl-protected compounds. Similar compounds include:
Carbamic acid, (5-hydroxypentyl)-, methyl ester: Lacks the trimethylsilyl group, making it less stable in certain reactions.
Carbamic acid, (5-hydroxypentyl)-, ethyl ester: Similar structure but different ester group, affecting its reactivity and applications.
Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)propyl ester: Similar but with a different silyl group, which can influence its protective properties and reactivity.
This compound is unique due to its combination of functional groups, which provides a balance of stability and reactivity, making it valuable in various chemical processes.
属性
IUPAC Name |
2-trimethylsilylethyl N-(5-hydroxypentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO3Si/c1-16(2,3)10-9-15-11(14)12-7-5-4-6-8-13/h13H,4-10H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFABZCGUKTNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450982 |
Source


|
| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401601-01-2 |
Source


|
| Record name | Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
